molecular formula C19H19N7 B2926668 N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine CAS No. 2198443-33-1

N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine

Cat. No.: B2926668
CAS No.: 2198443-33-1
M. Wt: 345.41
InChI Key: PDLTYRCTSOAWNO-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine is a complex organic compound featuring a quinoline core, an azetidine ring, and a triazolopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine typically involves multi-step organic reactions. One common approach includes:

    Formation of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under reflux conditions in the presence of a catalyst.

    Azetidine Ring Formation: The azetidine ring can be synthesized via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the triazolopyridazine intermediate.

    Quinoline Core Attachment: The final step involves coupling the azetidine-triazolopyridazine intermediate with a quinoline derivative through amination reactions, often facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazolopyridazine and quinoline rings.

    Reduction: Reduction reactions can target the azetidine ring, potentially opening it to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline and azetidine moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated quinoline derivatives and azetidine precursors in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products of these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed for their biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Biology

Biologically, the compound has shown promise in inhibiting specific enzymes and pathways, making it a potential candidate for drug development.

Medicine

In medicinal research, N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine is being explored for its anticancer properties, particularly its ability to inhibit tumor growth and induce apoptosis in cancer cells .

Industry

Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core and exhibit similar biological activities.

    Quinoline Derivatives: Compounds with a quinoline core are widely studied for their antimicrobial and anticancer properties.

    Azetidine Derivatives: These compounds are known for their diverse pharmacological activities, including antimicrobial and anticancer effects.

Uniqueness

N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine is unique due to its combination of three pharmacologically active moieties, which may confer synergistic effects not seen in simpler compounds. This structural complexity allows for multiple points of interaction with biological targets, potentially leading to more effective therapeutic agents.

Properties

IUPAC Name

N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7/c1-13-9-17(15-5-3-4-6-16(15)21-13)24(2)14-10-25(11-14)19-8-7-18-22-20-12-26(18)23-19/h3-9,12,14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLTYRCTSOAWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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